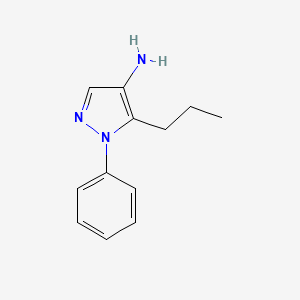1-Phenyl-5-propyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20407119
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 1-phenyl-5-propylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6,13H2,1H3 |
| Standard InChI Key | GKLDCVFCFGGHPA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=NN1C2=CC=CC=C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazole ring substituted at the 1-position with a phenyl group and at the 5-position with a propyl chain. An amine group at the 4-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents . Key structural identifiers include:
Table 1: Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-phenyl-5-propylpyrazol-4-amine; hydrochloride | |
| SMILES | CCCC1=C(C=NN1C2=CC=CC=C2)N.Cl | |
| InChI Key | XHPOHDFRLZPOAJ-UHFFFAOYSA-N | |
| PubChem CID | 75480543 |
The crystalline powder form (RT storage recommended) and hydrochloride salt configuration suggest stability under standard laboratory conditions .
Synthesis and Manufacturing
General Pyrazole Synthesis Pathways
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 1-phenyl-5-propyl-1H-pyrazol-4-amine, a plausible route involves:
-
Condensation of phenylhydrazine with a propyl-substituted β-ketoester.
-
Selective amination at the 4-position using ammonium acetate or urea.
Table 2: Hypothetical Reaction Steps
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Phenylhydrazine, β-ketopropionate | 1-phenyl-5-propylpyrazole |
| 2 | NHOAc, ethanol, reflux | 1-phenyl-5-propylpyrazol-4-amine |
| 3 | HCl gas, diethyl ether | Hydrochloride salt |
Industrial-scale production may employ continuous-flow reactors to optimize yield, though specific protocols remain proprietary .
| Hazard | Precaution |
|---|---|
| Dust inhalation | Use NIOSH-approved N95 respirator |
| Skin contact | Nitrile gloves, lab coat |
| Disposal | Incineration at >1000°C |
Suppliers emphasize requesting Safety Data Sheets (SDS) prior to use .
Comparative Analysis with Structural Analogs
1-Phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1795506-87-4)
The isopropyl variant (SMILES: CC(C)C) shows altered logP (2.8 vs. 2.5) and reduced aqueous solubility, highlighting the propyl chain’s role in pharmacokinetics .
1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine (PubChem CID: 66425913)
Adding a methyl group to the phenyl ring increases molecular weight (215.29 g/mol) and lipophilicity, potentially enhancing blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume